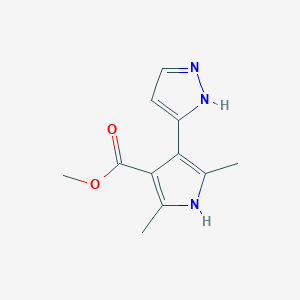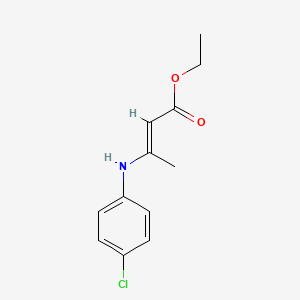
Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate
Übersicht
Beschreibung
Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C14H15F3N4O2 and its molecular weight is 328.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The synthesis of similar ethyl nicotinate derivatives has been a focus of research. For instance, the synthesis of a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was achieved, and its structure was determined through various techniques, including X-ray diffraction and spectroscopy (Zhou et al., 2008).
Insecticide Development : Compounds based on the structure of Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate have been explored for their potential as novel insecticides. A study focused on designing and synthesizing derivatives with insecticidal activities, particularly against the armyworm (Cai et al., 2010).
Antibacterial Properties : Research has also been conducted on the antibacterial properties of N-nicotinoyl derivatives similar to Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate. These compounds showed moderate to significant minimum inhibitory concentration values against various bacteria, including E. coli and S. dysenteriae (Sharma & Jain, 2008).
Pharmacological Applications : Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate and its derivatives have potential pharmacological applications. For example, compounds with a similar structure have been explored for their effects on learning and memory facilitation in mice, indicating potential cognitive enhancement properties (Li Ming-zhu, 2012).
Serotonin Receptor Studies : Derivatives of Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate have been used in the study of serotonin receptors. These studies contribute to a better understanding of the role of serotonin receptors in various neuropsychiatric disorders (García et al., 2014).
Antifungal Research : Some derivatives have shown potential in antifungal research. Compounds with structural similarities have demonstrated significant antifungal activity, indicating a potential role in developing new antifungal agents (Upadhayaya et al., 2004).
Eigenschaften
IUPAC Name |
ethyl 5-cyano-6-piperazin-1-yl-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-2-23-13(22)10-7-9(8-18)12(20-11(10)14(15,16)17)21-5-3-19-4-6-21/h7,19H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAOUVCLVYZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCNCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7788776.png)

![4-Methyl-5-(2-thiophen-2-yl-thiazol-4-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B7788787.png)



![6-[2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazol-4-yl]-1H-pyrimidine-2-thione](/img/structure/B7788813.png)

![1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788824.png)
![1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788831.png)


